Cas no 248920-13-0 (Ethyl 2-(2-bromo-3-methylphenyl)acetate)

Ethyl 2-(2-bromo-3-methylphenyl)acetate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-(2-bromo-3-methylphenyl)acetate
- Ethyl 2-bromo-3-methylphenylacetate
- Ethyl 2-(2-bromo-3-methylphenyl)acetate
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- Inchi: 1S/C11H13BrO2/c1-3-14-10(13)7-9-6-4-5-8(2)11(9)12/h4-6H,3,7H2,1-2H3
- InChI Key: YYKQCVDLBDHPLY-UHFFFAOYSA-N
- SMILES: BrC1C(C)=CC=CC=1CC(=O)OCC
Computed Properties
- Exact Mass: 256.00989g/mol
- Monoisotopic Mass: 256.00989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 26.3
Ethyl 2-(2-bromo-3-methylphenyl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010012326-250mg |
Ethyl 2-bromo-3-methylphenylacetate |
248920-13-0 | 97% | 250mg |
$499.20 | 2023-09-02 | |
Alichem | A010012326-500mg |
Ethyl 2-bromo-3-methylphenylacetate |
248920-13-0 | 97% | 500mg |
$823.15 | 2023-09-02 | |
Alichem | A010012326-1g |
Ethyl 2-bromo-3-methylphenylacetate |
248920-13-0 | 97% | 1g |
$1445.30 | 2023-09-02 |
Ethyl 2-(2-bromo-3-methylphenyl)acetate Related Literature
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1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
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Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
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4. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
Additional information on Ethyl 2-(2-bromo-3-methylphenyl)acetate
Comprehensive Guide to Ethyl 2-(2-bromo-3-methylphenyl)acetate (CAS No. 248920-13-0): Properties, Applications, and Industry Insights
Ethyl 2-(2-bromo-3-methylphenyl)acetate (CAS No. 248920-13-0) is a specialized organic compound widely recognized for its versatile applications in pharmaceutical intermediates, agrochemical synthesis, and material science. With the growing demand for brominated aromatic compounds in research and industrial settings, this ester derivative has garnered significant attention due to its unique molecular structure and reactivity. The compound’s 2-bromo-3-methylphenyl moiety offers distinct advantages in cross-coupling reactions, making it a valuable building block for advanced chemical synthesis.
In recent years, the surge in interest around high-purity chemical intermediates has driven researchers to explore compounds like Ethyl 2-(2-bromo-3-methylphenyl)acetate. Its CAS No. 248920-13-0 serves as a critical identifier in global chemical databases, ensuring traceability and compliance with regulatory standards. The compound’s ethyl ester group enhances solubility in organic solvents, facilitating its use in catalytic systems and multi-step synthetic pathways. As industries prioritize sustainable chemistry and green synthesis, this brominated derivative aligns with trends favoring atom-efficient methodologies.
One of the most frequently searched questions about Ethyl 2-(2-bromo-3-methylphenyl)acetate revolves around its synthetic routes and purification techniques. Advanced methods such as column chromatography and recrystallization are commonly employed to achieve the desired purity levels. Additionally, the compound’s stability under varying pH conditions and thermal resistance make it suitable for high-temperature reactions, a topic of high relevance in process chemistry forums. Researchers also inquire about its NMR spectra and mass spectrometry data, which are essential for structural validation.
The pharmaceutical industry leverages CAS No. 248920-13-0 as a precursor for active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and antimicrobial agents. Its bromine substituent acts as a reactive handle for further functionalization, enabling the creation of complex molecular architectures. Meanwhile, agrochemical applications benefit from its role in synthesizing crop protection agents, addressing global concerns about food security and sustainable agriculture.
From an environmental perspective, the biodegradability and eco-toxicity profile of Ethyl 2-(2-bromo-3-methylphenyl)acetate are under continuous evaluation. Regulatory bodies emphasize the importance of lifecycle assessments for brominated compounds, driving innovation in waste minimization and recycling protocols. These discussions resonate with the broader circular economy movement, where chemical industries strive to reduce their ecological footprint.
In conclusion, Ethyl 2-(2-bromo-3-methylphenyl)acetate (CAS No. 248920-13-0) exemplifies the intersection of scientific innovation and industrial applicability. Its relevance in drug discovery, material engineering, and green chemistry underscores its importance in modern research. As analytical techniques and synthetic methodologies evolve, this compound is poised to remain a focal point for advancements in specialty chemicals.
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